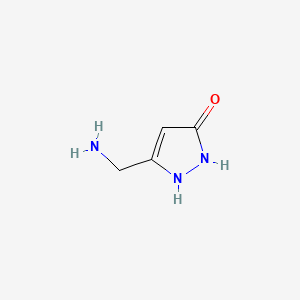

5-Aminomethylpyrazolin-5-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c5-2-3-1-4(8)7-6-3/h1H,2,5H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSFCAQPDWJPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NNC1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187152 | |

| Record name | 5-Aminomethylpyrazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33512-95-7 | |

| Record name | 5-Aminomethylpyrazolin-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033512957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminomethylpyrazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of novel 5-aminopyrazole derivatives

An In-Depth Technical Guide to the Synthesis of Novel 5-Aminopyrazole Derivatives

Executive Summary

The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Its derivatives have demonstrated significant therapeutic potential, acting as kinase inhibitors, anticancer agents, and antimicrobial compounds, among other roles. The recent FDA approval of Pirtobrutinib, a 5-aminopyrazole derivative for treating mantle cell lymphoma, underscores the scaffold's clinical relevance. This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the core synthetic strategies for constructing novel 5-aminopyrazole derivatives. It moves beyond simple protocols to explain the underlying mechanistic principles, address common challenges such as regioselectivity, and introduce modern, efficient methodologies like multicomponent reactions.

Chapter 1: The 5-Aminopyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The versatility of the 5-aminopyrazole core stems from its unique electronic properties and its ability to act as a versatile synthon for more complex heterocyclic systems. The presence of multiple nitrogen atoms allows for a variety of hydrogen bonding interactions, which is crucial for binding to biological targets. Furthermore, the amino group at the C5 position and the adjacent ring nitrogen (N1) can act as a binucleophile, enabling the construction of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which often mimic purine bases found in DNA and RNA.

This structural adaptability has led to the development of numerous compounds with significant pharmacological activities.

Table 1: Examples of Biologically Active 5-Aminopyrazole Derivatives

| Compound Class | Biological Target/Activity | Therapeutic Area | Reference(s) |

| N-Aryl-5-aminopyrazoles | p38 MAPK Inhibitors | Anti-inflammatory | |

| Pyrazolo[3,4-d]pyrimidines | Aurora Kinase Inhibitors | Oncology | |

| Substituted 5-aminopyrazoles | Bruton's Tyrosine Kinase (BTK) | Oncology | |

| Various Derivatives | Antibacterial / Antifungal | Infectious Diseases | |

| Fused Pyrazoles | Anticonvulsant / GABA Inhibitors | Neurology |

The widespread success of this scaffold provides a strong rationale for the continued development of novel, efficient, and diverse synthetic routes to access new chemical entities for drug discovery pipelines.

Chapter 2: The Cornerstone of Synthesis: Cyclocondensation of β-Ketonitriles with Hydrazines

The most versatile and widely employed method for synthesizing the 5-aminopyrazole ring is the cyclocondensation reaction between a β-ketonitrile (a 1,3-dielectrophile) and a hydrazine derivative. This reaction is robust, generally high-yielding, and tolerant of a wide range of functional groups on both reaction partners.

Mechanistic Underpinnings

The reaction proceeds through a well-established two-step sequence:

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a stable hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization step, often facilitated by acid or base catalysis, forms the five-membered pyrazole ring, which tautomerizes to the stable aromatic 5-aminopyrazole product.

Caption: General mechanism for the synthesis of 5-aminopyrazoles.

The Challenge of Regioselectivity

When using a monosubstituted hydrazine (e.g., phenylhydrazine, R³ ≠ H), the two nitrogen atoms are non-equivalent, leading to the potential formation of two regioisomeric products: a 1-substituted-5-aminopyrazole and a 1-substituted-3-aminopyrazole. The outcome is primarily dictated by the relative nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl and nitrile groups under the chosen reaction conditions.

-

Under neutral or acidic conditions, the initial attack typically occurs from the more nucleophilic, unsubstituted (-NH₂) nitrogen of the substituted hydrazine onto the most electrophilic site, the carbonyl carbon. This pathway predominantly yields the 1-substituted-5-aminopyrazole isomer.

-

Under basic conditions, the regioselectivity can sometimes be reversed, although this is less common for the β-ketonitrile route.

Caption: Regioselectivity control in reactions with substituted hydrazines.

Detailed Experimental Protocol: Synthesis of 1,3-Diphenyl-5-aminopyrazole

This protocol describes a representative synthesis from benzoylacetonitrile and phenylhydrazine.

Materials:

-

Benzoylacetonitrile (1.45 g, 10 mmol)

-

Phenylhydrazine (1.08 g, 10 mmol)

-

Glacial Acetic Acid (20 mL)

-

Ethanol

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzoylacetonitrile (10 mmol) and glacial acetic acid (20 mL).

-

Reagent Addition: Add phenylhydrazine (10 mmol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 118-120°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water with stirring. A solid precipitate will form.

-

Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

-

Purification: Recrystallize the crude solid from hot ethanol to yield pure 1,3-diphenyl-5-aminopyrazole as crystalline needles.

-

Characterization: Dry the product under vacuum and characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Chapter 3: Expanding the Synthetic Arsenal

While the β-ketonitrile route is foundational, several other powerful methods have been developed to access diverse 5-aminopyrazole derivatives, including strategies optimized for efficiency and combinatorial library synthesis.

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. This approach offers significant advantages in terms of step economy, reduced waste, and operational simplicity. A common MCR for 5-aminopyrazoles involves the condensation of an aldehyde, malononitrile, and a hydrazine.

Caption: Workflow for a three-component synthesis of 5-aminopyrazoles.

Solid-Phase Synthesis

For the generation of large chemical libraries for high-throughput screening, solid-phase synthesis is an invaluable tool. In this approach, the β-ketonitrile precursor is attached to a solid support (resin). The cyclocondensation with hydrazine is performed on the resin, and any subsequent modifications can also be done before the final 5-aminopyrazole product is cleaved from the support. This methodology simplifies purification, as excess reagents and byproducts can be washed away, and is highly amenable to automation.

Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed cyclization of a dinitrile to form a cyclic β-enaminonitrile. While less common for simple 5-aminopyrazoles, it is a powerful method for constructing fused ring systems where a pyrazole is annulated to another ring. The mechanism involves the deprotonation of an α-carbon to one nitrile, which then attacks the second intramolecular nitrile group.

Conclusion

The synthesis of 5-aminopyrazole derivatives is a mature yet continually evolving field. The classical cyclocondensation of β-ketonitriles with hydrazines remains the most reliable and versatile entry point, with a well-understood mechanism and predictable control over regioselectivity. Modern methodologies, particularly multicomponent reactions, offer significant improvements in efficiency and sustainability, enabling the rapid generation of diverse molecular libraries. A thorough understanding of these synthetic strategies, their mechanistic underpinnings, and their practical limitations is essential for researchers and scientists aiming to leverage the vast therapeutic potential of the 5-aminopyrazole scaffold in drug discovery and development.

References

-

Al-Zoubi, R. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]

-

Al-Zoubi, R. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. National Center for Biotechnology Information (PMC). [Link]

-

Hassan, A. S., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

-

Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

-

Kysil, A., et al. (2006). Cyclocondensation reactions of 5-aminopyrazoles, pyruvic acids and aldehydes. Multicomponent approaches to pyrazolopyridines. ElectronicsAndBooks. [Link]

-

Fichez, J., et al. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. [Link]

-

Hassan, A. S., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Center for Biotechnology Information (PMC). [Link]

-

Rastogi, S., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. [Link]

-

Rastogi, S., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Center for Biotechnology Information (PMC). [Link]

-

Sauthof, L., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]

-

Sauthof, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

Acharya, S. S., & Parida, B. B. (2020). Two-component reactions of 5-amino-pyrazole derivatives with various reagents for the synthesis of pyrazole-fused six-membered heterocycles. ResearchGate. [Link]

- Sauthof, L., et al. (2023). Amino-Pyraz

An In-depth Technical Guide to the Core Mechanisms of 5-Aminopyrazole Cyclization

Foreword: The Enduring Relevance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole framework is a cornerstone in modern medicinal and agrochemical science.[1] This privileged heterocyclic template is integral to a vast array of bioactive compounds, from kinase inhibitors in oncology to potent insecticides.[1][2] Its utility stems from its unique electronic properties and its capacity for diverse functionalization, allowing it to serve as a versatile building block for complex molecular architectures.[3][4] This guide provides an in-depth exploration of the core cyclization mechanisms that underpin the synthesis of this critical scaffold, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind synthetic choices, present self-validating experimental frameworks, and ground all claims in authoritative scientific literature.

Part 1: The Workhorse Synthesis: Condensation of β-Ketonitriles with Hydrazines

The most versatile and widely employed route to 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[1][2] This method's prevalence is due to the accessibility of the starting materials and the typically smooth, high-yielding nature of the reaction.

Mechanistic Pathway

The reaction proceeds through a well-established two-step sequence: initial condensation followed by an intramolecular cyclization.

-

Hydrazone Formation: The reaction initiates with a nucleophilic attack by the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This step forms a tetrahedral intermediate which subsequently eliminates a molecule of water to yield a hydrazone intermediate.[1][2] In some cases, this hydrazone can be isolated and characterized before proceeding to the next step.[1][2]

-

Intramolecular Cyclization: The crucial ring-forming step involves the nucleophilic attack of the second nitrogen atom of the hydrazone onto the carbon of the nitrile group. This intramolecular addition is the core of the cyclization.

-

Tautomerization: The resulting cyclic imine intermediate is not the final aromatic product. It rapidly undergoes tautomerization to form the stable, aromatic 5-aminopyrazole ring system.

Caption: Mechanism of 5-aminopyrazole synthesis from β-ketonitriles.

Field Insights & Causality

The choice of reaction conditions is critical for success. The reaction is often performed in a protic solvent like ethanol under reflux. While neutral conditions are common, the reaction can also be run under acidic catalysis, which can accelerate the initial hydrazone formation by activating the carbonyl group.

When using monosubstituted hydrazines (e.g., phenylhydrazine), regioselectivity becomes a key consideration. The initial nucleophilic attack typically involves the more nucleophilic, unsubstituted terminal nitrogen atom, leading predictably to N1-substituted 5-aminopyrazoles.

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-amine

This protocol describes a standard procedure for the synthesis of a common 5-aminopyrazole derivative from benzoylacetonitrile and phenylhydrazine.

-

Reagent Preparation: To a 100 mL round-bottom flask equipped with a reflux condenser, add benzoylacetonitrile (1.45 g, 10 mmol) and absolute ethanol (30 mL). Stir until the solid dissolves.

-

Hydrazine Addition: Add phenylhydrazine (1.08 g, 10 mmol) to the solution dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the 5-aminopyrazole product. Further purification can be achieved by recrystallization from ethanol.

Part 2: The α,β-Unsaturated Nitrile Route

A second major pathway involves the condensation of hydrazines with α,β-unsaturated nitriles that possess a leaving group on the β-carbon, such as ethoxymethylenemalononitrile or other alkylidenemalononitriles.[2][5]

Mechanistic Pathway & Regioselectivity

This mechanism is initiated by a nucleophilic attack on the electron-deficient double bond, followed by elimination and cyclization.

-

Michael Addition: The terminal nitrogen of the hydrazine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system in a Michael-type addition.

-

Elimination: The intermediate formed then eliminates the leaving group (e.g., an alkoxide) to form a new unsaturated hydrazino intermediate.

-

Cyclization: The second nitrogen of the hydrazine then performs an intramolecular nucleophilic attack on one of the nitrile carbons to close the ring.

-

Tautomerization: The system aromatizes via tautomerization to yield the final 5-aminopyrazole product.

A critical aspect of this route is the potential for regiodivergence . The reaction outcome can be steered towards either a 5-aminopyrazole or a 3-aminopyrazole by careful selection of reaction conditions. Acidic conditions tend to favor the formation of 5-aminopyrazoles, while basic conditions can lead to the isomeric 3-aminopyrazoles. This control is a powerful tool for synthetic chemists. For instance, the reaction of 3-methoxyacrylonitrile with phenylhydrazine yields the 5-amino isomer in the presence of acetic acid, but the 3-amino isomer when sodium ethoxide is used as a base.

Caption: Regiodivergent synthesis of aminopyrazoles from unsaturated nitriles.

Part 3: The Thorpe-Ziegler Cyclization: An Intramolecular Perspective

While not a direct synthesis of 5-aminopyrazoles from hydrazines, the Thorpe-Ziegler reaction is a fundamental and mechanistically related intramolecular cyclization of dinitriles.[6][7] It is conceptually linked to the Dieckmann condensation and is a powerful method for forming five- to eight-membered rings.[7][8]

Mechanistic Pathway

-

Deprotonation: A strong base deprotonates the carbon atom alpha to one of the nitrile groups, generating a carbanion.

-

Intramolecular Attack: This carbanion then acts as a nucleophile, attacking the carbon of the second nitrile group within the same molecule.

-

Cyclization & Tautomerization: This attack forms a cyclic imine, which tautomerizes to a more stable cyclic enamine. The product is a cyclic α-cyanoenamine.[9] Subsequent acidic hydrolysis can convert this intermediate into a cyclic ketone.[6][7]

Sources

- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 8. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. synarchive.com [synarchive.com]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Pyrazolone Tautomers

Abstract: The tautomeric state of a drug molecule is a critical determinant of its physicochemical properties, receptor binding affinity, and metabolic stability. For heterocyclic scaffolds like pyrazolone, which are prevalent in medicinal chemistry, predicting the dominant tautomeric form in a physiological environment is a non-trivial challenge. Tautomerization can significantly alter a molecule's hydrogen bonding patterns, shape, and electronic profile. This guide provides a comprehensive, technically-grounded workflow for researchers and drug development professionals on leveraging quantum chemical calculations to accurately predict pyrazolone tautomeric equilibria, thereby de-risking discovery programs and enabling more rational drug design.

The Strategic Imperative: Why Tautomerism in Pyrazolones Matters

Pyrazolone and its derivatives are cornerstone scaffolds in pharmaceuticals, found in widely used drugs like the anti-inflammatory agent Edaravone. The pyrazolone ring system can exist in at least three low-energy tautomeric forms: the hydroxyl-pyrazole (OH), the amino-oxo-pyrazole (NH), and the methylene-oxo-pyrazoline (CH) forms.[1] The equilibrium between these forms is delicate and highly sensitive to the surrounding environment (e.g., solvent polarity) and substituent effects.[1]

An incorrect assumption about a molecule's dominant tautomeric state can lead to catastrophic failures in drug discovery. It can invalidate structure-activity relationship (SAR) models, lead to erroneous predictions of ADME-Tox properties, and result in the synthesis of compounds with suboptimal activity or unforeseen liabilities.[2] Computational methods are therefore essential for predicting tautomer ratios for molecules that have not yet been synthesized.[3][4] This guide outlines a robust, first-principles approach to address this challenge head-on.

Figure 2: Step-by-step workflow for predicting tautomer populations.

Experimental Protocol: Step-by-Step Methodology

-

Structure Generation:

-

Build 3D structures for all plausible tautomers (OH, NH, CH, and any relevant rotamers) in a molecular editor.

-

Perform a quick molecular mechanics minimization to generate reasonable starting geometries.

-

-

Gas-Phase Optimization and Frequency Calculation:

-

Causality: The first step is to find the minimum energy structure of each tautomer in a vacuum. This provides a baseline electronic energy and the necessary components for the Gibbs free energy correction.

-

Action: Submit a geometry optimization followed by a frequency calculation for each tautomer.

-

Recommended Level of Theory: M06-2X/6-311+G(d,p)

-

Self-Validation: After the calculation, check the output for imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state), not a true minimum. [5]If found, modify the geometry and re-run the optimization.

-

-

Solvation Energy Calculation:

-

Causality: To model a physiological environment, we must account for the stabilizing effect of the solvent (e.g., water). This is the most critical step for obtaining meaningful results.

-

Action: Using the gas-phase optimized geometry, perform a single-point energy calculation with an implicit solvent model.

-

Recommended Model: SMD(solvent=water) at the same level of theory (M06-2X/6-311+G(d,p)).

-

Note: For the highest accuracy, one could re-optimize the geometry within the solvent continuum, but single-point calculations on the gas-phase geometry often provide a good balance of speed and precision. [4][6]

-

-

Thermodynamic Analysis: Calculating ΔG

-

Causality: The relative population of tautomers is governed by their Gibbs free energy difference (ΔG), not just their electronic energy. ΔG includes contributions from zero-point vibrational energy, thermal corrections to enthalpy, and entropy. [7] * Action: Extract the following values from your calculations for each tautomer i:

-

E_solv(i): The electronic energy in the solvent from Step 3.

-

G_corr(i): The Gibbs free energy correction from the gas-phase frequency calculation in Step 2.

-

-

Calculate the final solvated Gibbs free energy for each tautomer: G_final(i) = E_solv(i) + G_corr(i)

-

Choose one tautomer as the reference (usually the lowest energy one, ref) and calculate the relative Gibbs free energy for all others: ΔG(i) = G_final(i) - G_final(ref)

-

-

Predicting Tautomer Population Ratios:

-

Causality: The Boltzmann distribution directly relates the relative free energy of states to their populations at a given temperature.

-

Action: First, calculate the equilibrium constant, K, for each tautomer relative to the reference. [8][9] K(i) = exp(-ΔG(i) / RT) (where R is the gas constant, 8.314 J/mol·K or 1.987 cal/mol·K, and T is the temperature, typically 298.15 K).

-

Calculate the percentage population of each tautomer i: %Population(i) = ( K(i) / ΣK_all ) * 100

-

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, structured table. This allows for easy comparison of methods and the impact of solvation.

Table 1: Example Quantum Chemical Results for Pyrazolone Tautomers (at 298.15 K)

| Tautomer Form | Method | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Population (%) |

| OH-Form | M06-2X/6-311+G(d,p) Gas | 0.00 | 0.00 | 98.2% |

| NH-Form | M06-2X/6-311+G(d,p) Gas | 2.50 | 2.80 | 1.8% |

| CH-Form | M06-2X/6-311+G(d,p) Gas | 6.10 | 5.90 | <0.1% |

| OH-Form | M06-2X/6-311+G(d,p) SMD | 1.20 | 1.20 | 12.1% |

| NH-Form | M06-2X/6-311+G(d,p) SMD | 0.00 | 0.00 | 87.8% |

| CH-Form | M06-2X/6-311+G(d,p) SMD | 5.50 | 5.30 | <0.1% |

Note: Data are hypothetical for illustrative purposes but reflect typical trends.

Interpretation: The example data illustrates a common and critical phenomenon. In the gas phase, the OH-form is predicted to be the most stable. However, upon including the effects of water via the SMD model, a tautomeric shift occurs. The more polar NH-form is preferentially stabilized, becoming the dominant species in solution. A drug design program based on the gas-phase result would be fundamentally flawed. This underscores the absolute necessity of accurate solvation modeling.

Conclusion and Best Practices

Quantum chemical calculation is an indispensable tool for resolving tautomeric ambiguity in drug discovery. While state-of-the-art methods can achieve high accuracy, their predictive power relies on a methodologically sound approach. [3][4]The workflow presented here, combining the M06-2X functional, a triple-zeta basis set with polarization and diffuse functions, and the SMD solvation model, represents a robust, validated protocol for pyrazolone systems. Researchers must remember that the Rigid Rotor Harmonic Oscillator (RRHO) approximation used for thermal corrections can be a source of error for highly flexible molecules,[10] but for semi-rigid scaffolds like pyrazolone, it is generally reliable. By investing the computational resources to correctly identify the bioactive tautomeric form, development teams can build more accurate SAR models, enhance the probability of success, and ultimately design more effective medicines.

References

-

Computational Chemistry Comparison and Benchmark DataBase. (n.d.). Basis Set Information. National Institute of Standards and Technology. Retrieved from [Link]

-

Ramezangipour, F., & Ortoleva, P. J. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. PubMed Central. Retrieved from [Link]

-

Ramezangipour, F., & Ortoleva, P. J. (2020). Fitting quantum machine learning potentials to experimental free energy data: Predicting tautomer ratios in solution. bioRxiv. Retrieved from [Link]

-

Scherer, D. (2015). A brief introduction to basis sets. Molecular Modeling Basics. Retrieved from [Link]

-

Ramezangipour, F., & Ortoleva, P. J. (2021). Fitting quantum machine learning potentials to experimental free energy data: Predicting tautomer ratios in solution. bioRxiv. Retrieved from [Link]

-

Various Authors. (2024). Basis set and methods for organic molecules. ResearchGate. Retrieved from [Link]

-

Various Authors. (2024). Experimental and pK prediction aspects of tautomerism of drug-like molecules. ResearchGate. Retrieved from [Link]

-

Elguero, J., et al. (1998). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Silva, A. M. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Retrieved from [Link]

-

Beran, G. J. O., et al. (2023). Taming Tautomerism in Organic Crystal Structure Prediction. Journal of the American Chemical Society. Retrieved from [Link]

-

Yranzo, G. I., et al. (2007). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. ResearchGate. Retrieved from [Link]

-

Wikipedia contributors. (2024). Basis set (chemistry). Wikipedia. Retrieved from [Link]

-

Neese, F., et al. (2023). Implicit Solvation Models. ORCA Manual. Retrieved from [Link]

-

Various Authors. (2023). Density functional theory (DFT) studies of the stability of tautomers and equilibrium constants of cyanuric acid (CA) in different solvents. ResearchGate. Retrieved from [Link]

-

McCann, B. W., & Tantillo, D. J. (2016). Benchmarking Continuum Solvent Models for Keto-Enol Tautomerizations. ResearchGate. Retrieved from [Link]

-

Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved from [Link]

-

Babu, N., & Jayaprakash, D. (2017). Density functional theory (DFT) studies of the stability of tautomers and equilibrium constants of cyanuric acid (CA) in different solvents. Semantic Scholar. Retrieved from [Link]

-

Q-Chem. (n.d.). Introduction to Basis Sets. Q-Chem Manual. Retrieved from [Link]

-

Wikipedia contributors. (2024). Solvent model. Wikipedia. Retrieved from [Link]

-

Barone, V., et al. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

Ramezangipour, F., & Ortoleva, P. J. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science. Retrieved from [Link]

-

PySCF Developers. (n.d.). Solvation models. PySCF Documentation. Retrieved from [Link]

-

Babu, N., & Jayaprakash, D. (2017). Density functional theory (DFT) studies of the stability of tautomers and equilibrium constants of cyanuric acid (CA) in different solvents. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Barone, V., et al. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. PubMed Central. Retrieved from [Link]

-

Various Authors. (2018). Intramolecular tautomerisation reaction Gibbs free energy profile.... ResearchGate. Retrieved from [Link]

-

Various Authors. (2022). Prediction of Tautomeric Stability via Quantum Computation. arXiv. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Gibbs (Free) Energy. Retrieved from [Link]

-

Purdue University. (n.d.). Gibbs Free Energy. Retrieved from [Link]

-

Chad's Prep. (2022). 18.5 Gibbs Free Energy and the Equilibrium Constant. YouTube. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fitting quantum machine learning potentials to experimental free energy data: Predicting tautomer ratios in solution | bioRxiv [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Gibbs Free Energy [chemed.chem.purdue.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Fitting quantum machine learning potentials to experimental free energy data: Predicting tautomer ratios in solution | bioRxiv [biorxiv.org]

Exploring the Chemical Space of Substituted Pyrazolin-5-ones: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Potential of a Privileged Scaffold

The pyrazolin-5-one core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its deceptively simple five-membered heterocyclic structure has given rise to a vast and diverse chemical space, yielding compounds with a remarkable spectrum of biological activities. From some of the earliest synthetic analgesics to modern-day targeted cancer therapies, the pyrazolin-5-one motif continues to be a fertile ground for drug discovery.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the synthesis, characterization, and biological evaluation of substituted pyrazolin-5-ones. We will delve into the causality behind experimental choices and furnish actionable protocols, aiming to empower you in your quest to navigate and exploit this rich chemical space.

I. Navigating the Synthetic Landscape: The Knorr Pyrazole Synthesis and Beyond

The cornerstone of pyrazolin-5-one synthesis is the Knorr pyrazole synthesis, a robust and versatile reaction that has been a mainstay for over a century.[4][5][6] This reaction, in its essence, involves the condensation of a β-ketoester with a hydrazine derivative.[7] The choice of these two building blocks provides a direct and efficient entry point into a vast array of substituted pyrazolin-5-ones.

Mechanism as a Guide to Substitution Patterns

Understanding the mechanism of the Knorr synthesis is paramount to predicting and controlling the substitution patterns of the resulting pyrazolin-5-one. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration.

dot

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

The substituents on both the β-ketoester and the hydrazine will ultimately adorn the final pyrazolin-5-one ring. For instance, the choice of the R-group on the hydrazine (R-NHNH₂) determines the substituent at the N1 position of the pyrazole ring, a critical handle for tuning the compound's physicochemical and pharmacological properties. Similarly, the R' and R'' groups of the β-ketoester (R'COCH₂COOR'') will reside at the C3 and C4 positions of the final product, respectively.

A Validated Protocol for the Synthesis of 3-Methyl-1-phenylpyrazolin-5-one

This protocol provides a reliable method for the synthesis of a foundational pyrazolin-5-one scaffold.

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

Phenylhydrazine (0.88 eq)

-

Round bottom flask

-

Condenser

-

Heating mantle or water bath

-

Petroleum ether

Procedure:

-

Combine 1 ml of ethyl acetoacetate and 0.88 ml of phenylhydrazine in a round bottom flask.[8]

-

Mix the reactants thoroughly.

-

Heat the mixture under reflux for approximately 1.5 hours.[8]

-

Upon cooling, a sticky mass will be obtained.[8]

-

Add petroleum ether to the round bottom flask to precipitate the product.[8]

-

Filter the solid product, wash with a small amount of cold ethanol, and dry.

-

The product can be recrystallized from ethanol to yield pure 3-methyl-1-phenylpyrazolin-5-one.[5]

Characterization:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the methyl group, the methylene protons of the pyrazoline ring, and the aromatic protons of the phenyl group.[9]

-

IR: The infrared spectrum will exhibit characteristic absorption bands for the C=O group (around 1700 cm⁻¹) and the C=N group of the pyrazoline ring.[9]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the product.[4]

II. Structure-Activity Relationships: Decoding the Pharmacophore

The biological activity of substituted pyrazolin-5-ones is exquisitely sensitive to the nature and position of their substituents. A deep understanding of these structure-activity relationships (SAR) is crucial for the rational design of potent and selective drug candidates.

Targeting Cyclooxygenase-2 (COX-2) for Anti-inflammatory Activity

A significant number of pyrazolin-5-one derivatives exhibit potent anti-inflammatory activity through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2][10] The selective inhibition of COX-2 over the COX-1 isoform is a key objective to minimize the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

dot

Caption: Inhibition of the COX-2 pathway by substituted pyrazolin-5-ones.

The following table summarizes the COX-2 inhibitory activity of a series of pyrazole-pyridazine hybrids, highlighting key SAR insights.[11]

| Compound | R | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

| 5a | H | >100 | 20.71 | >4.83 |

| 5b | 4-OCH₃ | >100 | 8.35 | >11.98 |

| 5c | 4-Cl | >100 | 10.24 | >9.77 |

| 5d | 4-F | >100 | 15.66 | >6.39 |

| 5e | 3,4-di-OCH₃ | >100 | 4.12 | >24.27 |

| 5f | 3,4,5-tri-OCH₃ | 14.34 | 1.50 | 9.56 |

| Celecoxib | - | 5.42 | 2.16 | 2.51 |

Key SAR Insights for COX-2 Inhibition:

-

Substitution on the Phenyl Ring: The presence of methoxy groups on the phenyl ring generally enhances COX-2 inhibitory activity and selectivity.[11] The trimethoxy-substituted compound 5f demonstrated the most potent and selective inhibition in this series.[11]

-

Pyrazolone vs. Aminopyrazole Scaffold: The pyrazolone skeleton generally imparts more potent COX-2 inhibitory activity compared to the aminopyrazole scaffold.[11]

Anticancer Activity: A Multifaceted Approach

The pyrazoline scaffold has also emerged as a promising framework for the development of novel anticancer agents.[12] Pyrazoline derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.

A study on pyrazoline-linked 4-methylsulfonylphenyl scaffolds revealed significant antitumor activity against a panel of 59 human cancer cell lines.[13]

| Compound | R | Mean GI₅₀ (µM) |

| 18c | 4-Cl | 1.25 |

| 18g | 3,4-di-OCH₃ | 0.98 |

| 18h | 3,4,5-tri-OCH₃ | 0.75 |

Key SAR Insights for Anticancer Activity:

-

Electron-donating Groups: The presence of electron-donating groups, such as methoxy substituents, on the phenyl ring tends to increase the cytotoxic activity.[13] The trimethoxy-substituted compound 18h was the most potent in this series.[13]

III. High-Throughput Exploration: A Virtual Screening Workflow

To efficiently navigate the vast chemical space of substituted pyrazolin-5-ones, computational methods such as virtual screening have become indispensable. The following workflow outlines a general approach for the in silico screening of a pyrazolin-5-one library against a protein target, such as a kinase.[14]

dot

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Discovery of Novel Bioactive 5-Aminopyrazole Scaffolds

Introduction

The 5-aminopyrazole framework is a privileged heterocyclic scaffold that has garnered immense interest in medicinal chemistry and drug discovery.[1] These five-membered aromatic rings, containing two adjacent nitrogen atoms and an amino group at the C5 position, serve as versatile building blocks for a vast array of bioactive molecules.[2] Their unique structural and electronic properties allow them to interact with a wide range of biological targets, leading to compounds with diverse therapeutic applications.

Compounds derived from 5-aminopyrazole have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and enzyme inhibitory properties.[2][3] Notably, this scaffold is a key component in several approved drugs and clinical candidates, such as the kinase inhibitors Crizotinib and the recently approved Pirtobrutinib for mantle cell lymphoma.[3][4] The adaptability of the 5-aminopyrazole core allows for its substitution at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to achieve desired biological effects.[5]

This guide provides an in-depth technical overview for researchers and drug development professionals on the discovery of new bioactive 5-aminopyrazole scaffolds. It covers essential synthetic strategies, methodologies for biological evaluation, and the principles of structure-activity relationship (SAR) studies critical for optimizing lead compounds.

I. Strategic Synthesis of the 5-Aminopyrazole Core

The foundation of discovering novel bioactive compounds lies in the efficient and versatile synthesis of the core scaffold. Several robust methods have been developed for the construction of the 5-aminopyrazole ring system. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

The Cornerstone Reaction: Condensation of β-Ketonitriles with Hydrazines

The most versatile and widely employed method for synthesizing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[1]

Causality: This reaction's success hinges on a two-step sequence. First, the more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the stable 5-aminopyrazole ring after tautomerization.[1] The reaction is typically carried out in a protic solvent like ethanol, and can be catalyzed by acid or base.

Caption: Condensation of β-ketonitriles with hydrazines.

Multi-Component Reactions (MCRs) for Diversity

In the quest for high-throughput synthesis and library generation, multi-component reactions (MCRs) have emerged as a powerful strategy. These reactions combine three or more starting materials in a single pot to generate complex molecules in a time- and resource-efficient manner.

A common MCR for 5-aminopyrazoles involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative.[6][7]

Causality: The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form an electron-deficient alkene. The hydrazine then acts as a binucleophile, first undergoing a Michael addition to the alkene, followed by an intramolecular cyclization onto one of the nitrile groups to form the 5-aminopyrazole ring. The use of various catalysts, including novel layered double hydroxide (LDH)-supported copper nanoparticles, can enhance yields and promote green chemistry principles by enabling the use of aqueous solvent systems.[7]

Protocol: One-Pot, Three-Component Synthesis of 5-Aminopyrazole-4-carbonitriles

This protocol is adapted from methodologies that emphasize efficiency and greener reaction conditions.[7]

Objective: To synthesize a library of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives.

Materials:

-

Substituted benzaldehyde derivatives (1.0 mmol)

-

Phenyl hydrazine (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g)[7]

-

Solvent: 1:1 mixture of Ethanol/Water (1.0 mL)

-

Reaction vessel (e.g., test tube or microwave vial)

-

Magnetic stirrer and hot plate

-

Thin Layer Chromatography (TLC) supplies (Silica plates, n-hexane/ethyl acetate mobile phase)

Procedure:

-

To the reaction vessel, add the substituted benzaldehyde (1.0 mmol), phenyl hydrazine (1.0 mmol), malononitrile (1.0 mmol), and the catalyst (0.05 g).

-

Add the ethanol/water solvent mixture (1.0 mL).

-

Place the vessel on a magnetic stirrer and heat the mixture to 55-60 °C with vigorous stirring.

-

Self-Validation: Monitor the reaction progress every 10-15 minutes using TLC (mobile phase: 5:5 n-hexane/ethyl acetate). The consumption of starting materials and the appearance of a new, typically UV-active spot, indicates product formation.

-

Upon completion (as determined by TLC, usually within 30-60 minutes), cool the reaction mixture to room temperature.

-

The solid product often precipitates from the solution. Collect the crude product by filtration.

-

Wash the collected solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials and catalyst.

-

Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from ethanol.

-

Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

II. Biological Evaluation and Screening Strategies

Once a library of novel 5-aminopyrazole scaffolds has been synthesized, the next critical phase is to screen them for biological activity. The choice of assays depends on the therapeutic area of interest. Given the scaffold's known propensity to act as kinase inhibitors and anticancer agents, these are common starting points.[2][8]

Caption: General workflow for bioactive compound screening.

Primary Screening: Cell-Based Assays

Cell-based assays provide the first indication of a compound's potential bioactivity in a complex biological system.

-

Antiproliferative Assays (MTT/SRB): To assess general cytotoxicity against cancer cell lines, assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay are invaluable. They measure cell viability and proliferation, allowing for the rapid screening of large compound libraries.

-

Expert Insight: It is crucial to use a panel of cancer cell lines from different tissue origins (e.g., breast, colon, lung) to identify compounds with broad-spectrum activity or selective toxicity towards a specific cancer type.[9] For example, compounds have been successfully evaluated against Hep-G2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT-116 (colorectal carcinoma) cell lines.[8][9]

-

Secondary Screening: Target-Based Assays

Compounds that show promising activity in primary screens ("hits") are then advanced to target-based assays to elucidate their mechanism of action.

-

Kinase Inhibition Assays: Since many 5-aminopyrazoles are kinase inhibitors, screening against a panel of kinases is a logical next step.[10][11] This can identify the specific enzyme(s) that a compound inhibits.

-

Trustworthiness: Initial screening is often performed at a single high concentration (e.g., 10 µM). Hits are then re-tested in a dose-response format to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity), which is a key measure of potency.

-

Protocol: In Vitro Kinase Inhibition Assay (Example: p38α MAPK)

This protocol describes a general method for determining the IC₅₀ of a test compound against a specific kinase.

Objective: To quantify the inhibitory potency of a novel 5-aminopyrazole derivative against p38α mitogen-activated protein kinase (MAPK).

Materials:

-

Recombinant human p38α MAPK enzyme

-

Specific peptide substrate for p38α (e.g., ATF-2)

-

ATP (Adenosine triphosphate)

-

Test compound (5-aminopyrazole derivative) dissolved in DMSO

-

Assay buffer (containing MgCl₂, DTT, etc.)

-

Kinase detection reagent (e.g., ADP-Glo™, Luminescence-based)

-

Microplate reader (Luminescence capable)

-

384-well white microplates

Procedure:

-

Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer to the desired final concentrations (e.g., from 100 µM to 1 nM).

-

In the wells of the 384-well plate, add the assay buffer, the specific peptide substrate, and the diluted test compound. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Initiate the reaction by adding the p38α enzyme to all wells except the "no enzyme" control.

-

Add ATP to all wells to start the kinase reaction. The concentration of ATP should be at or near its Km value for the enzyme to ensure competitive binding can be accurately measured.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the kinase detection reagent according to the manufacturer's instructions. This typically involves a two-step process to deplete remaining ATP and then convert ADP to ATP, which drives a luciferase reaction.

-

Read the luminescence signal on a microplate reader.

-

Data Analysis: Convert the luminescence signal to percent inhibition relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

III. Structure-Activity Relationship (SAR) Studies

SAR is the process of correlating changes in a molecule's chemical structure with its biological activity.[12] This is the cornerstone of medicinal chemistry, guiding the iterative process of lead optimization to improve potency, selectivity, and drug-like properties.

Key Modification Points on the 5-Aminopyrazole Scaffold

The 5-aminopyrazole core offers several positions for chemical modification to probe the SAR:

-

N1-Position: Substituents here can profoundly impact potency and selectivity. For many kinase inhibitors, an aryl or substituted aryl group at N1 is crucial for occupying a specific pocket in the ATP-binding site.[13][14]

-

C3-Position: This position can be modified to explore interactions with the solvent-exposed region of an active site or to tune physical properties like solubility.

-

C4-Position: The C4 position can be functionalized with groups that can form key hydrogen bonds or other interactions with the target protein.

-

5-Amino Group: While often unsubstituted to act as a hydrogen bond donor, this group can be acylated or otherwise modified to create prodrugs or explore additional binding interactions.

Case Study: SAR of p38α MAPK Inhibitors

The development of diaryl urea-based p38α inhibitors, such as BIRB 796, provides a classic example of SAR on a pyrazole scaffold.[14]

-

N1-Aryl Group: An aromatic ring (p-tolyl) attached to the N1 position was found to make important π-CH₂ interactions with the kinase.

-

C5-tert-Butyl Group: This bulky, lipophilic group was critical for binding, occupying a hydrophobic pocket that is uniquely exposed in the DFG-out conformation of the p38α kinase. This feature is a major determinant of the inhibitor's high affinity and selectivity.[14]

-

Urea Linker and Naphthyl Group: The urea linker and the extended naphthyl moiety with a morpholine group were optimized to occupy the ATP-binding domain and form key hydrogen bonds, resulting in picomolar binding affinities.[14]

Data Presentation for SAR Analysis

Systematic analysis of SAR requires clear and concise data presentation. A tabular format is ideal for comparing the activity of a series of analogs.

| Compound ID | N1-Substituent | C3-Substituent | C4-Substituent | IC₅₀ (nM) vs. Target X | Cell Viability IC₅₀ (µM) |

| Lead-01 | Phenyl | -CH₃ | -CN | 120 | 15.2 |

| Analog-02 | 4-Fluorophenyl | -CH₃ | -CN | 55 | 8.1 |

| Analog-03 | Phenyl | -CF₃ | -CN | 250 | >50 |

| Analog-04 | 4-Fluorophenyl | -CH₃ | -CONH₂ | 62 | 9.5 |

Analysis: From this hypothetical data, one can deduce:

-

Introducing a fluorine at the 4-position of the N1-phenyl ring improves potency (Lead-01 vs. Analog-02).

-

Changing the C3-methyl to a trifluoromethyl is detrimental to activity (Lead-01 vs. Analog-03).

-

Converting the C4-nitrile to an amide has minimal impact on target potency but may affect other properties like solubility (Analog-02 vs. Analog-04).

IV. Conclusion and Future Directions

The 5-aminopyrazole scaffold remains a highly validated and fruitful starting point for the discovery of new bioactive agents. Its synthetic tractability, coupled with its proven ability to interact with key biological targets, ensures its continued prominence in medicinal chemistry. Future efforts will likely focus on the development of novel multi-component and C-H functionalization reactions to access unprecedented chemical space. Furthermore, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in rationally designing the next generation of 5-aminopyrazole-based therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles.[8]

References

-

Al-Ostoot, F.H., Al-Ghorbani, M., Al-Majid, A.M., El-Sayed, N.N.E., Barakat, A. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Online]. Available: [Link]

-

Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 89–105. [Online]. Available: [Link]

-

Hassan, A.S., Hafez, T.S., Osman, S.A., El-Gazear, M. (2022). Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking. Molecular Diversity, 26, 781–800. [Online]. Available: [Link]

-

Hassan, A. S., Salama, S. A., Moustafa, A. H., & El-Sattar, N. E. A. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(1), 65. [Online]. Available: [Link]

-

Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Online]. Available: [Link]

-

Semantic Scholar. (n.d.). Pyrazole: an emerging privileged scaffold in drug discovery. [Online]. Available: [Link]

-

Lusardi, M., Spallarossa, A., Brullo, C., & Tasso, B. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Online]. Available: [Link]

-

Kamenecka, T., Habel, J., Duckett, D., Chen, W., Ling, Y. Y., Frackowiak, B., Jiang, R., Shin, Y., Song, X., & LoGrasso, P. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. The Journal of biological chemistry, 284(19), 12795–12804. [Online]. Available: [Link]

-

Rapetti, F., Spallarossa, A., Russo, E., Caviglia, D., Villa, C., Tasso, B., Signorello, M. G., Rosano, C., & Brullo, C. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2298. [Online]. Available: [Link]

-

Semantic Scholar. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Online]. Available: [Link]

-

Dorn, H., & Zubek, A. (1971). 3(5)-aminopyrazole. Organic Syntheses, 51, 8. [Online]. Available: [Link]

-

Xu, Y., Wang, X., Feng, Y., & Wei, W. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Online]. Available: [Link]

-

Rapetti, F., Spallarossa, A., Russo, E., Caviglia, D., Villa, C., Tasso, B., Signorello, M. G., Rosano, C., & Brullo, C. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2298. [Online]. Available: [Link]

-

Lusardi, M., Spallarossa, A., Brullo, C., & Tasso, B. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC PubMed Central, 24(9), 7834. [Online]. Available: [Link]

-

Rapetti, F., Spallarossa, A., Russo, E., Caviglia, D., Villa, C., Tasso, B., Signorello, M. G., Rosano, C., & Brullo, C. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2298. [Online]. Available: [Link]

-

Gholinejad, M., Nájera, C., & Sansano, J. M. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 14(1), 19803. [Online]. Available: [Link]

-

Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Online]. Available: [Link]

-

Wang, C., Chen, Y., Yu, Y., Yang, J., Zhu, Y., & Zhang, W. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 295. [Online]. Available: [Link]

-

Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15–33. [Online]. Available: [Link]

-

Zanfirescu, A., Nițulescu, G. M., Nițulescu, G., & Olaru, O. T. (2016). Aminopyrazoles as privileged structures in anticancer drug design-an in silico study. Farmacia, 64(1), 79-84. [Online]. Available: [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., El-Sayed, N. N. E., & Barakat, A. (2021). The synthesis route of 5-aminopyrazole derivatives 2a–g. ResearchGate. [Online]. Available: [Link]

-

Zanfirescu, A., Nițulescu, G. M., Nițulescu, G., & Olaru, O. T. (2016). The number (%) of compounds containing an aminopyrazole scaffold and... ResearchGate. [Online]. Available: [Link]

-

Kamenecka, T., Habel, J., Duckett, D., Chen, W., Ling, Y. Y., Frackowiak, B., Jiang, R., Shin, Y., Song, X., & LoGrasso, P. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. ResearchGate. [Online]. Available: [Link]

-

Pargellis, C., Regan, J., Katti, S., Pozworski, E., Hazuda, D., Knauer, D., Adams, J., & Brandt, M. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of medicinal chemistry, 46(22), 4676–4686. [Online]. Available: [Link]

-

Estrada-Ortiz, N., Tielker, D., Tzarum, N., Farag, S., Lescar, J., & Fan, H. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of medicinal chemistry, 59(10), 4786–4800. [Online]. Available: [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. [Online]. Available: [Link]

Sources

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking - ProQuest [proquest.com]

- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 13. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Structural Elucidation of Pyrazolo[1,5-a]pyrimidines

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold represents a cornerstone in contemporary medicinal chemistry, recognized as a "privileged" heterocyclic system due to its prevalence in a multitude of biologically active compounds.[1][2] This fused, rigid, and planar N-heterocyclic motif serves as the core for numerous protein kinase inhibitors, playing a pivotal role in the development of targeted cancer therapies.[3][4] Its synthetic versatility allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties.[1] This guide provides an in-depth exploration of the principal synthetic methodologies for constructing the pyrazolo[1,5-a]pyrimidine core, from classical condensation reactions to modern multicomponent strategies. Furthermore, it details the critical analytical techniques—NMR spectroscopy, mass spectrometry, and X-ray crystallography—required for unambiguous structural verification, an essential step in advancing drug discovery and development.

The Pyrazolo[1,5-a]pyrimidine Core: A Structural Overview

The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic heterocycle where a five-membered pyrazole ring is fused at the 1,2-positions with a six-membered pyrimidine ring.[3] This fusion creates a rigid, planar framework that is highly amenable to chemical functionalization at various positions, providing a stable scaffold for interacting with biological targets.[1][3] The inherent electronic properties, including two hydrogen bond acceptor sites and the absence of a hydrogen bond donor in the core, contribute to its unique role in medicinal chemistry.[5]

Caption: General structure of the pyrazolo[1,5-a]pyrimidine scaffold with IUPAC numbering.

Synthetic Strategies: Constructing the Core

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is well-established, with methodologies ranging from classical cyclocondensations to highly efficient multicomponent reactions. The choice of strategy is often dictated by the desired substitution pattern, scalability, and efficiency.

The Cornerstone Method: Cyclocondensation of 5-Aminopyrazoles

The most frequently employed and versatile strategy involves the condensation of a 5-aminopyrazole with a suitable 1,3-bielectrophilic partner, such as a β-dicarbonyl compound, α,β-unsaturated nitrile, or their synthetic equivalents.[3][6]

Causality of the Reaction: This reaction is mechanistically driven by the nucleophilicity of the 5-aminopyrazole. The initial step typically involves the nucleophilic attack of the exocyclic amino group onto one of the electrophilic centers of the 1,3-bielectrophile. This is followed by an intramolecular cyclization via the pyrazole ring nitrogen (N1), and subsequent dehydration or elimination to yield the aromatic fused ring system. The use of an acid medium, such as acetic acid, activates the endocyclic imino group, facilitating the initial nucleophilic attack.[2]

Caption: Workflow for the classical cyclocondensation synthesis of pyrazolo[1,5-a]pyrimidines.

Field-Proven Protocol: Synthesis of 7-Arylpyrazolo[1,5-a]pyrimidines

This protocol describes a typical condensation reaction between a 5-aminopyrazole and an (E)-3-(dimethylamino)-1-arylprop-2-en-1-one derivative, often accelerated by microwave irradiation.[3]

-

Reactant Preparation: In a microwave-safe vessel, combine the substituted 5-aminopyrazole (1.0 mmol) and the appropriate (E)-3-(dimethylamino)-1-arylprop-2-en-1-one (1.1 mmol).

-

Solvent Addition: Add a suitable high-boiling solvent such as glacial acetic acid or N,N-dimethylformamide (DMF) (3-5 mL).

-

Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at a controlled temperature (e.g., 120-150 °C) for a specified time (e.g., 20-30 minutes). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is typically poured into ice-water. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with a suitable solvent (e.g., cold ethanol or diethyl ether) and can be further purified by recrystallization or column chromatography to yield the pure 7-arylpyrazolo[1,5-a]pyrimidine derivative.[3]

Modern Efficiency: Multicomponent Reactions (MCRs)

MCRs have emerged as powerful tools for generating molecular diversity, offering significant advantages in terms of atom economy, reduced reaction times, and operational simplicity.[7][8] For pyrazolo[1,5-a]pyrimidines, MCRs often involve the one-pot combination of an aminopyrazole, an aldehyde, and an active methylene compound.[1][9][10]

Causality of the MCR Workflow: The reaction cascade is initiated by the Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., malononitrile) to form an arylidene intermediate. The 5-aminopyrazole then acts as a nucleophile, undergoing a Michael addition to this intermediate. The sequence is completed by an intramolecular cyclization and subsequent oxidation or tautomerization to afford the highly substituted pyrazolo[1,5-a]pyrimidine product. This one-pot process avoids the isolation of intermediates, streamlining the synthetic effort.[10]

Caption: A schematic representation of a one-pot multicomponent reaction (MCR) workflow.

Field-Proven Protocol: One-Pot MCR for 7-Amino-5-aryl-6-cyanopyrazolo[1,5-a]pyrimidines

-

Reactant Combination: To a solution of an aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL), add 3-amino-5-methylpyrazole (1.0 mmol).

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (2-3 drops).

-

Reaction Condition: Stir the mixture at room temperature or under gentle reflux for the required time (typically 2-6 hours), monitoring completion by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The solid product that precipitates is collected by filtration.

-

Purification: The crude solid is washed with cold ethanol and dried under vacuum to afford the desired product in high purity. Further purification via recrystallization is often possible if needed.[9]

Table 1: Comparison of Primary Synthetic Strategies

| Feature | Cyclocondensation | Multicomponent Reaction (MCR) |

| Core Principle | Stepwise reaction of two components | One-pot reaction of three or more components |

| Advantages | Well-established, versatile, good for specific targets | High efficiency, atom economy, rapid library generation |

| Disadvantages | May require harsher conditions, intermediate isolation | Can be sensitive to substrate scope, optimization required |

| Typical Use Case | Scalable synthesis of a specific, known derivative | Diversity-oriented synthesis for screening libraries |

Structural Analysis: A Self-Validating System

Unambiguous characterization is paramount. A combination of spectroscopic and analytical techniques provides a self-validating system to confirm the identity, purity, and precise structure of the synthesized pyrazolo[1,5-a]pyrimidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the routine structural elucidation of these compounds in solution. Both ¹H and ¹³C NMR provide a detailed map of the molecular framework.

-

¹H NMR: The proton spectra reveal characteristic signals for the pyrazolo[1,5-a]pyrimidine core. For instance, in the parent system, H-5 and H-7 are readily identifiable, as is the coupling between adjacent protons like H-6 and H-7.[11][12] A key diagnostic feature for distinguishing isomers is the presence or absence of long-range coupling; for example, a small coupling (~0.9 Hz) is often observed between a 7-CH₃ group and H-6, which is absent for a 5-CH₃ group.[12][13]

-

¹³C NMR: The carbon spectrum provides definitive evidence of the core structure. The chemical shifts of C-5 and C-7 are particularly useful for distinguishing between regioisomers. A methyl group at position 7 typically resonates at a higher field (e.g., δ 17.0-17.2 ppm) compared to a methyl group at position 5 (e.g., δ 24.6-24.8 ppm).[12][13]

-

2D NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning all proton and carbon signals, especially in highly substituted analogs. They correlate proton and carbon nuclei directly (HSQC) or over two to three bonds (HMBC), confirming connectivity and validating the proposed structure.[11]

Table 2: Representative ¹H and ¹³C NMR Data for the Pyrazolo[1,5-a]pyrimidine Core

| Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Notes |

| H-2 / C-2 | ~8.50 | ~146.5 | Chemical shifts are highly dependent on substituents.[14] |

| H-3 / C-3 | ~6.70 | ~100.0 | C-3 is often the most shielded carbon in the core.[14] |

| H-5 / C-5 | ~8.90 | ~162.0 | Deshielded due to proximity to pyrimidine nitrogens. |

| H-6 / C-6 | ~7.10 | ~110.0 | Often shows coupling to both H-5 and H-7.[14] |

| H-7 / C-7 | ~8.60 | ~146.5 | Chemical shifts can be similar to H-2/C-2.[14] |

Note: Values are approximate and can vary significantly based on substitution and solvent.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula with high confidence, which is a critical validation step.[3] Electron Impact (EI-MS) studies can also reveal characteristic fragmentation patterns, providing further structural clues.[15]

Single-Crystal X-ray Diffraction

When a suitable single crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous structural proof.[3] It yields precise three-dimensional information, including:

-

Connectivity and Regiochemistry: It definitively confirms which isomer was formed, resolving any ambiguity from the synthesis.[3][6]

-

Conformation: It reveals the exact spatial arrangement of all atoms and substituents.

-

Bond Lengths and Angles: Provides fundamental data about the electronic structure of the molecule.

-

Supramolecular Interactions: Elucidates intermolecular forces like hydrogen bonding and π-stacking in the solid state, which can be crucial for understanding physical properties and crystal packing.[1][16]

This technique was instrumental in confirming the structures of various pyrazolo[1,5-a]pyrimidine derivatives, validating the regiochemical outcomes of synthetic reactions.[3][17]

Sources

- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. distantreader.org [distantreader.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. article.sapub.org [article.sapub.org]

- 16. Sci-Hub. Crystal structures of pyrazolo[1,5-a]pyrimidine derivatives solved from powder diffraction data / Zeitschrift für Kristallographie - Crystalline Materials, 1998 [sci-hub.box]

- 17. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

investigating the reactivity of the 5-amino group in pyrazoles

An In-depth Technical Guide to the Reactivity of the 5-Amino Group in Pyrazoles

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, and the 5-aminopyrazole motif serves as a uniquely versatile scaffold for synthetic innovation. The strategic placement of the amino group at the C5 position, adjacent to a ring nitrogen, imbues the system with a rich and tunable electronic character. This guide provides an in-depth exploration of the reactivity of the 5-amino group, moving beyond a simple catalog of reactions to elucidate the underlying principles that govern its chemical behavior. We will dissect the key reaction classes, from classical electrophilic substitutions to complex multicomponent cyclizations, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Electronic Landscape of 5-Aminopyrazoles: A Multi-faceted Nucleophile

To understand the reactivity of 5-aminopyrazoles, one must first appreciate their electronic architecture. These compounds are not simple amines; they are polyfunctional systems with at least three distinct nucleophilic centers.[1][2] The relative reactivity of these sites generally follows the order: 5-NH₂ > 1-NH > 4-CH.[1]

-

The 5-Amino Group (5-NH₂): As the most electron-rich and sterically accessible site, the exocyclic amino group is the primary center of reactivity for most electrophilic attacks. Its nucleophilicity is significantly enhanced by resonance donation from the pyrazole ring.

-